molecular formula C15H19Cl2NO B4402477 {3-[(1-chloro-2-naphthyl)oxy]propyl}dimethylamine hydrochloride

{3-[(1-chloro-2-naphthyl)oxy]propyl}dimethylamine hydrochloride

Cat. No. B4402477
M. Wt: 300.2 g/mol
InChI Key: XEKVNDQJYOWVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[(1-chloro-2-naphthyl)oxy]propyl}dimethylamine hydrochloride, also known as CPNPC, is a chemical compound that has been extensively studied in the field of pharmaceuticals. It is a white crystalline powder that is soluble in water and has a molecular weight of 295.24 g/mol. CPNPC has been found to have several scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of {3-[(1-chloro-2-naphthyl)oxy]propyl}dimethylamine hydrochloride is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. This compound has also been found to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the expression of certain genes that are involved in cancer cell growth and metastasis. In addition, this compound has been found to inhibit the replication of viruses by interfering with the viral life cycle. This compound has also been found to have antibacterial effects by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

{3-[(1-chloro-2-naphthyl)oxy]propyl}dimethylamine hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to be non-toxic at low concentrations, making it a suitable candidate for in vivo studies. However, this compound has some limitations as well. It has poor solubility in organic solvents, which can make it difficult to work with in some experiments. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on {3-[(1-chloro-2-naphthyl)oxy]propyl}dimethylamine hydrochloride. One potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer. This compound has been found to enhance the efficacy of certain chemotherapy drugs, and further studies are needed to determine the optimal combination and dosing regimen. Another direction is to investigate the potential use of this compound in the treatment of viral infections. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Finally, further studies are needed to investigate the safety and efficacy of this compound in humans. Clinical trials are needed to determine the optimal dosing regimen and potential side effects of this compound.

Scientific Research Applications

{3-[(1-chloro-2-naphthyl)oxy]propyl}dimethylamine hydrochloride has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anticancer, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. This compound has shown promising results in the treatment of bacterial infections such as methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

3-(1-chloronaphthalen-2-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO.ClH/c1-17(2)10-5-11-18-14-9-8-12-6-3-4-7-13(12)15(14)16;/h3-4,6-9H,5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKVNDQJYOWVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C2=CC=CC=C2C=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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